N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a naphthalene moiety, and a dichlorothiophene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with the dichlorothiophene group. The final step involves coupling the thiazole derivative with a naphthalene-based acetamide under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorothiophene group, potentially converting it to a less chlorinated form.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the chlorine atoms on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structural features.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
- N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenyl)acetamide
- N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(pyridin-2-yl)acetamide
Comparison: Compared to these similar compounds, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene moiety, which may confer distinct electronic and steric properties
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C16H13Cl2N3OS
- Molar Mass : 364.26 g/mol
- CAS Number : Not specified in the available literature.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been noted to affect cytochrome P450 enzymes, which play a critical role in drug metabolism and the metabolism of endogenous compounds.
- Signal Transduction Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to changes in gene expression and cellular metabolism.
- Antioxidant Activity : Studies have shown that thiazole derivatives, including this compound, possess antioxidant properties that can protect cells from oxidative stress.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Effects : The compound has demonstrated activity against a range of microbial pathogens, suggesting potential use as an antimicrobial agent.
- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
- Anti-inflammatory Properties : The compound has been linked to reduced inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Research on this compound has yielded several significant findings:
Study | Focus | Results |
---|---|---|
Study 1 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MICs) were determined. |
Study 2 | Cytotoxicity | Evaluated against various cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity. |
Study 3 | Anti-inflammatory Effects | In vitro studies showed reduced levels of pro-inflammatory cytokines in treated cells. |
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS2/c20-16-9-14(18(21)26-16)15-10-25-19(22-15)23-17(24)8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,9-10H,8H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUZKVHISGXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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